molecular formula C13H22O B2399266 2-(2-Adamantyl)propan-1-ol CAS No. 2248339-19-5

2-(2-Adamantyl)propan-1-ol

Cat. No.: B2399266
CAS No.: 2248339-19-5
M. Wt: 194.318
InChI Key: PNEOFCJCSFJASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Adamantyl)propan-1-ol is an organic compound featuring an adamantane moiety, a polycyclic cage structure known for its high stability and unique properties

Chemical Reactions Analysis

Types of Reactions: 2-(2-Adamantyl)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.

    Substitution: Thionyl chloride for chlorination, phosphorus tribromide for bromination.

Major Products:

    Oxidation: 2-(2-Adamantyl)propan-1-one, 2-(2-Adamantyl)propanoic acid.

    Reduction: Various adamantyl alcohol derivatives.

    Substitution: 2-(2-Adamantyl)propyl chloride, 2-(2-Adamantyl)propyl bromide.

Mechanism of Action

The mechanism of action of 2-(2-Adamantyl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, adamantyl derivatives are known to inhibit certain enzymes or receptors, leading to their biological effects. The compound may act as a selective antagonist for specific ion channels or receptors, thereby modulating cellular responses .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-adamantyl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O/c1-8(7-14)13-11-3-9-2-10(5-11)6-12(13)4-9/h8-14H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEOFCJCSFJASP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1C2CC3CC(C2)CC1C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.